Heptyl hydrogen sulfate
Description
Conceptual Framework of Monoalkyl Sulfate (B86663) Esters
Monoalkyl sulfate esters are characterized by a molecular structure that includes a hydrophobic alkyl chain and a polar, hydrophilic sulfate head. ontosight.aisolubilityofthings.com This amphiphilic nature, possessing both water-repelling and water-attracting properties, is fundamental to their chemical behavior and applications, such as their use as surfactants in detergents and personal care products. nih.govkao.com These compounds are considered sulfate half-esters and are known to be "energy-rich," with a significant group transfer potential. nih.govnih.gov Despite their structural relationship to powerful alkylating agents like dimethyl sulfate, monoalkyl sulfates are markedly resistant to spontaneous hydrolysis under normal conditions. nih.govresearchgate.net However, they can act as efficient alkylating agents, transferring their alkyl group to nucleophiles under relatively mild conditions. nih.govnih.govpnas.org The stability of a sulfate ester can be influenced by the acidity of the alcohol group it is derived from; as the acidity of the corresponding phenol (B47542) or alcohol increases, the stability of the sulfate conjugate generally decreases. researchgate.net
Historical Development of Research on Alkyl Sulfate Compounds
The study of sulfate esters dates back to the pioneering work of Eugen Baumann in the 19th century. nih.gov He discovered that phenols, when administered to animals, were excreted as covalently bound sulfuric acid esters, marking one of the first reports on the biological detoxification pathways involving sulfation. nih.gov For many years, the primary interest in alkyl sulfates was for their commercial applications as detergents, with sodium lauryl sulfate being a prominent example, a use that has continued for over five decades. researchgate.netepa.gov Their presumed lack of reactivity was a key factor in their widespread use in these formulations. nih.govresearchgate.net Early synthetic methods for producing primary n-alkyl sulfates were developed and documented, laying the groundwork for future research. acs.org
Contemporary Research Trajectories in Sulfate Ester Chemistry
Modern research has expanded significantly beyond the traditional view of alkyl sulfates as mere surfactants. A major focus is on developing comprehensive and high-yielding synthetic methods for sulfate esters, often employing protecting groups like isobutyl or neopentyl to allow for their incorporation into more complex molecules. nih.govresearchgate.netacs.org There is a growing interest in their roles in biological processes, including cell signaling and maintaining cell structure. nih.govresearchgate.net Researchers are actively investigating the reactivity of monoalkyl sulfate esters, revealing their capacity to act as alkylating agents in aqueous solutions. nih.govpnas.org This has raised the possibility that they may participate in the transfer of alkyl groups to biological targets. nih.gov Furthermore, ionic liquids containing the hydrogen sulfate anion are being explored as effective Brønsted acid catalysts in various organic transformations. acs.org
Structure
2D Structure
3D Structure
Properties
CAS No. |
50632-94-5 |
|---|---|
Molecular Formula |
C7H16O4S |
Molecular Weight |
196.27 g/mol |
IUPAC Name |
heptyl hydrogen sulfate |
InChI |
InChI=1S/C7H16O4S/c1-2-3-4-5-6-7-11-12(8,9)10/h2-7H2,1H3,(H,8,9,10) |
InChI Key |
MIHVYISIUZTFER-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOS(=O)(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Heptyl Hydrogen Sulfate
Classical Esterification Pathways for Alkyl Hydrogen Sulfate (B86663) Synthesis
The traditional and most direct method for synthesizing alkyl hydrogen sulfates, including heptyl hydrogen sulfate, involves the esterification of the corresponding alcohol. This process, while straightforward, requires careful control of reaction conditions to achieve the desired product.
The reaction of heptanol (B41253) with concentrated sulfuric acid is a primary route to this compound. nih.govchemicalbook.com In this electrophilic addition reaction, the alcohol (n-heptanol) acts as a nucleophile, attacking the sulfur atom of sulfuric acid. chemicalbook.com This reaction is typically carried out in the cold to manage its exothermic nature and to minimize side reactions. chemicalbook.com The general equation for this reaction is:
CH₃(CH₂)₆OH + H₂SO₄ ⇌ CH₃(CH₂)₆OSO₃H + H₂O
The reaction is reversible, and to drive the equilibrium towards the product, an excess of the alcohol or removal of water may be employed. googleapis.com
Alternative sulfating agents can also be used for this transformation. Chlorosulfonic acid (ClSO₃H) is a powerful reagent that reacts rapidly with long-chain alcohols like heptanol to produce the corresponding alkyl hydrogen sulfate and hydrogen chloride gas. lsu.edugoogle.com This reaction is highly exothermic and often completed in a short period. google.com
Another common sulfating agent is the sulfur trioxide-pyridine complex (C₅H₅N·SO₃). wikipedia.orgresearchgate.net This complex is a milder and more selective source of sulfur trioxide, often used when the substrate is sensitive to the harsh conditions of concentrated sulfuric acid or chlorosulfonic acid. wikipedia.orgresearchgate.net The reaction with an alcohol yields the pyridinium (B92312) salt of the alkyl hydrogen sulfate. wikipedia.org
A key consideration in the synthesis of this compound is the potential for the formation of the corresponding diester, diheptyl sulfate ((CH₃(CH₂)₆O)₂SO₂). The ratio of monoester to diester is influenced by several factors, including the stoichiometry of the reactants and the reaction temperature.
Generally, using a molar excess of the alcohol favors the formation of the monoester. Conversely, an excess of the sulfating agent can lead to a higher proportion of the diester. The formation of dialkyl sulfates is a known side reaction in the synthesis of alkyl sulfates. googleapis.com Kinetic studies on the esterification of phthalic anhydride (B1165640) with alcohols, including n-heptyl alcohol, have shown that the formation of the monoester is a very fast and essentially complete first stage, followed by a slower, catalyzed second stage to form the diester. researchgate.net While this is for a different acid, the principle of sequential esterification is relevant.
Temperature also plays a crucial role. In some esterification systems, lower temperatures favor the formation of the monoester, while higher temperatures can promote the formation of the diester. sid.ir Therefore, careful control of the reaction temperature is essential for selectively synthesizing this compound.
The table below summarizes the influence of reaction conditions on the selectivity of monoester versus diester formation, based on general principles of esterification.
| Factor | Condition for Higher Monoester Yield | Condition for Higher Diester Yield |
| Stoichiometry | Excess of alcohol | Excess of sulfating agent |
| Temperature | Generally lower temperatures | Generally higher temperatures |
| Reaction Time | Shorter reaction times for the initial phase | Longer reaction times |
Advanced Synthetic Approaches and Catalytic Enhancements
To overcome some of the limitations of classical methods, such as harsh reaction conditions and the formation of byproducts, advanced synthetic approaches have been developed. These often involve the use of catalysts and novel reaction media.
Ionic liquids (ILs) have emerged as versatile solvents and catalysts in organic synthesis. Specifically, 1-alkyl-3-methylimidazolium hydrogen sulfate ILs have been synthesized and utilized for various chemical transformations. rsc.orgrsc.org These acidic ILs can be prepared by reacting a 1-alkyl-3-methylimidazolium halide with sulfuric acid. d-nb.info For instance, 1-hexyl-3-methylimidazolium (B1224943) hydrogen sulfate has been synthesized and characterized. sid.ir
These hydrogen sulfate-based ILs can act as both the solvent and the catalyst in esterification reactions. researchgate.net Their use can lead to cleaner reactions and easier product separation. researchgate.net Furthermore, the properties of these ILs, including their catalytic activity, can be tuned by altering the length of the alkyl chain on the imidazolium (B1220033) cation. rsc.org The synthesis of a heptyl-substituted imidazolium hydrogen sulfate would follow a similar procedure.
A study on the transesterification reaction between hydrogen sulfate-based ILs and alcohols like 1-butanol (B46404) and 1-octanol (B28484) has shown that this can be a novel way to synthesize new ILs with different alkyl sulfate anions. acs.org
Research into alternative precursors and reaction conditions aims to improve the efficiency, selectivity, and environmental friendliness of this compound synthesis. A patented method for preparing ethyl hydrogen sulfate utilizes the reaction of ethanol (B145695) with sulfur trioxide in the presence of a catalyst such as sodium sulfate, potassium sulfate, or ammonium (B1175870) sulfate. google.com This method is reported to produce a high-purity product with low water content, which could be applicable to the synthesis of this compound from heptanol. google.com
The use of a sulfur trioxide-pyridine complex, as mentioned earlier, represents a milder alternative to concentrated sulfuric acid. wikipedia.orgresearchgate.net This reagent is particularly useful for substrates that are sensitive to strong acids and high temperatures. researchgate.net The reaction is typically carried out in an inert solvent like pyridine (B92270) or dichloromethane.
Another approach involves the use of sulfamic acid (H₂NSO₃H) as a sulfating agent, often in the presence of a catalyst like urea. nih.gov This method has been used for the sulfation of various alcohols. nih.gov
The table below presents a comparison of different sulfating agents for the synthesis of alkyl hydrogen sulfates.
| Sulfating Agent | Advantages | Disadvantages |
| Concentrated Sulfuric Acid | Readily available, low cost | Corrosive, can cause charring, reversible reaction |
| Chlorosulfonic Acid | Highly reactive, rapid reaction | Highly corrosive, evolves HCl gas |
| Sulfur Trioxide-Pyridine Complex | Milder conditions, good for sensitive substrates | More expensive, requires inert solvent |
| Sulfamic Acid | Mild sulfating agent | May require a catalyst and specific solvents |
This compound in Complex Chemical Syntheses
While specific examples of this compound being used as a key intermediate in complex multi-step syntheses are not extensively documented in readily available literature, its structure suggests several potential applications. As an amphiphilic molecule with a polar sulfate head and a nonpolar heptyl tail, it can function as a surfactant or a phase-transfer catalyst.
Sodium heptyl sulfate, the salt of this compound, is used as an ion-pairing reagent in high-performance liquid chromatography (HPLC). chemdad.comfishersci.be This indicates its ability to interact with and modify the properties of other molecules in a mixture.
Furthermore, alkyl hydrogen sulfates can be used as alkylating agents under certain conditions. The sulfate group is a good leaving group, making the alkyl chain susceptible to nucleophilic attack. This reactivity could be harnessed in the synthesis of more complex molecules where a heptyl group needs to be introduced. The formation of hydrophobic salts of drugs using counterions like sulfate can also improve their stability. nih.gov
The catalytic activity of acidic hydrogen sulfate ionic liquids, which contain an alkyl hydrogen sulfate anion, in reactions such as the opening of oxirane rings, demonstrates the potential of the hydrogen sulfate moiety to participate in and catalyze chemical transformations. rsc.orgrsc.org
Role as Intermediates in Multi-Step Organic Transformations
This compound is primarily recognized as a transient species in multi-step synthetic sequences, where it is formed in situ and consumed in a subsequent step. Its role is often analogous to that of more commonly cited alkyl hydrogen sulfates, such as ethyl hydrogen sulfate, serving as an effective alkylating agent or a precursor to other functional groups. The presence of the seven-carbon chain, however, imparts specific physical properties, such as increased lipophilicity, which can be advantageous in certain solvent systems or for the synthesis of target molecules with long alkyl chains.
The generation of this compound as an intermediate typically arises from the reaction of 1-heptanol (B7768884) with a sulfating agent, such as sulfuric acid or sulfur trioxide. While the equilibrium with sulfuric acid and 1-heptanol can lead to its formation, the reaction is often driven forward by the subsequent reaction of the intermediate.
A key application of such intermediates is in the synthesis of other compounds where direct alkylation with a heptyl halide might be less efficient or lead to undesirable side products. For instance, the formation of this compound can be a deliberate step in the introduction of a heptyl group onto a nucleophilic substrate. The sulfate group is an excellent leaving group, facilitating nucleophilic substitution reactions.
Research Findings:
While specific, detailed research focusing exclusively on this compound as an intermediate is not extensively documented in broad literature, its behavior can be inferred from studies on analogous alkyl sulfates. For example, the synthesis of various derivatives can be postulated based on the known reactivity of similar compounds. The general scheme involves the initial formation of the alkyl hydrogen sulfate, followed by reaction with a nucleophile.
| Intermediate | Precursors | Subsequent Reaction Type | Potential Product Class |
| This compound | 1-Heptanol, Sulfuric Acid | Nucleophilic Substitution | Heptyl ethers, Heptyl esters, Heptyl amines |
| This compound | 1-Heptanol, Sulfur Trioxide | Nucleophilic Substitution | Heptyl ethers, Heptyl esters, Heptyl amines |
This table illustrates the potential synthetic pathways involving this compound as an intermediate, based on the established reactivity of alkyl hydrogen sulfates.
Formation and Reactivity in Multicomponent Reaction Systems
Multicomponent reactions (MCRs) are processes where three or more reactants combine in a single synthetic operation to form a final product that incorporates portions of all the starting materials. libretexts.org The efficiency and atom economy of MCRs make them a powerful tool in modern organic synthesis. core.ac.uk
While specific examples detailing the formation and subsequent reaction of this compound as a discrete component within an MCR are scarce, the hydrogen sulfate anion itself is a common feature in ionic liquids used as catalysts for such reactions. acs.orgrsc.org These ionic liquids, such as 1-hexyl-3-methylimidazolium hydrogen sulfate ([HMIm]HSO₄), act as Brønsted acids to catalyze various transformations. researchgate.net This suggests a plausible, though less common, role for this compound itself, either pre-formed or generated in situ, to participate in or catalyze MCRs.
Formation and Reactivity:
In a hypothetical MCR scenario, this compound could be formed from 1-heptanol and a strong acid catalyst. Once formed, its reactivity would be twofold:
As a Brønsted Acid: The acidic proton of the sulfate group can catalyze reactions such as the Knoevenagel condensation, a common initial step in many MCRs. acs.org
As an Alkylating Agent: The heptyl group can be transferred to a nucleophilic component within the reaction mixture, driven by the departure of the stable hydrogen sulfate leaving group.
The reactivity of related hydrogen sulfate catalysts in MCRs is well-documented. For example, triethylammonium (B8662869) hydrogen sulfate has been used to catalyze the synthesis of fused pyridine derivatives in a one-pot, three-component reaction. acs.org The proposed mechanism involves the catalyst protonating a carbonyl group, thereby activating it for nucleophilic attack.
Illustrative Reactivity in a Hypothetical MCR:
The following table outlines the potential reactivity of this compound in a hypothetical three-component reaction, drawing parallels from known MCRs catalyzed by hydrogen sulfate ionic liquids.
| Reactant A | Reactant B | Reactant C | Potential Role of this compound | Product Type |
| Aldehyde | Active Methylene (B1212753) Compound | Amine/Urea | Brønsted Acid Catalyst | Dihydropyrimidinone (Biginelli-type reaction) |
| Aldehyde | Amine | Isocyanide | Heptylating agent for a component | α-acylamino amide derivative (Ugi-type reaction) |
This table presents a hypothetical application of this compound in multicomponent reactions, based on the established roles of similar hydrogen sulfate species.
Computational and Spectroscopic Characterization of Heptyl Hydrogen Sulfate Systems
Quantum Chemical Investigations of Molecular Structure and Conformation
Quantum chemical calculations, particularly Density Functional Theory (DFT), provide profound insights into the electronic structure and geometry of molecules. These methods are instrumental in understanding the fundamental properties of heptyl hydrogen sulfate (B86663) at the atomic level.
Density Functional Theory (DFT) Calculations for Ground State Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. diva-portal.org It is based on the Hohenberg-Kohn theorems, which state that the ground-state properties of a system are a unique functional of its electron density. researchgate.net DFT calculations are widely employed to determine various molecular properties, including optimized geometries, bond lengths, bond angles, and electronic charge distributions. mdpi.com
For heptyl hydrogen sulfate, DFT calculations can elucidate the distribution of electron density within the molecule, highlighting the polar sulfate head group and the nonpolar heptyl tail. These calculations are crucial for understanding the molecule's amphiphilic nature, which governs its behavior in different environments. The selection of appropriate functionals and basis sets is critical for obtaining accurate results that correlate well with experimental data. mdpi.com
Conformational Isomerism and Energetic Landscapes
Conformational isomerism refers to the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. solubilityofthings.com The heptyl chain of this compound can adopt numerous conformations, each with a specific energy level. The study of these conformers and their relative energies, known as the energetic landscape, is essential for understanding the molecule's flexibility and its interactions with other molecules. solubilityofthings.com
Factors influencing the stability of different conformers include steric strain, which arises from the repulsion between atoms that are in close proximity, and torsional strain, which is the resistance to twisting around a bond. solubilityofthings.com Theoretical calculations can map the potential energy surface of this compound, identifying the most stable (lowest energy) conformations. For similar molecules, it has been found that multiple conformers can exist in equilibrium, with the energy difference between them being relatively small. acs.org This dynamic nature is a key aspect of the molecule's function.
Molecular Dynamics Simulations of Intermolecular Interactions
Molecular dynamics (MD) simulations are a computational technique used to study the physical movements of atoms and molecules over time. nih.gov These simulations provide a detailed view of intermolecular interactions and dynamic processes, such as self-assembly and the formation of hydrogen bond networks.
Analysis of Micellization Behavior and Self-Assembly of Alkyl Sulfates
A key characteristic of surfactants like this compound is their ability to self-assemble into larger structures, such as micelles, in solution when their concentration exceeds the critical micelle concentration (CMC). aip.orgnih.gov Micelles are aggregates where the hydrophobic tails are shielded from the aqueous environment, and the hydrophilic head groups are exposed.
MD simulations are a valuable tool for studying the process of micellization at an atomic level. researchgate.net Simulations can track the spontaneous aggregation of individual surfactant molecules into micelles, providing insights into the size, shape, and structure of these aggregates. aip.orgresearchgate.net Studies on a series of sodium alkyl sulfates, including those with hexyl, heptyl, octyl, and nonyl chains, have used MD simulations to investigate their micellization behavior. aip.orgresearchgate.net These simulations have shown that the CMC and the aggregation number (the number of surfactant molecules in a micelle) are dependent on the length of the alkyl chain. aip.org
| Alkyl Sulfate | Alkyl Chain Length | Predicted CMC Trend | Aggregation Number (Nag) Trend |
|---|---|---|---|
| Sodium Hexyl Sulfate | 6 | Decreases with increasing chain length | Increases with increasing chain length |
| Sodium Heptyl Sulfate | 7 | Decreases with increasing chain length | Increases with increasing chain length |
| Sodium Octyl Sulfate | 8 | Decreases with increasing chain length | Increases with increasing chain length |
| Sodium Nonyl Sulfate | 9 | Decreases with increasing chain length | Increases with increasing chain length |
Exploration of Hydrogen Bonding Networks and Interionic Interactions
MD simulations can be used to analyze the hydrogen bonding network in detail. uva.es This includes determining the average number of hydrogen bonds per molecule, their lifetimes, and their geometric characteristics. researchgate.net The simulations can also shed light on interionic interactions, such as the electrostatic forces between the negatively charged sulfate head groups and any positive counter-ions present in the solution. frontiersin.org Understanding these interactions is key to comprehending the behavior of ionic surfactants in various applications.
Advanced Spectroscopic Analyses for Structural and Electronic Elucidation
Spectroscopy is the study of the interaction between matter and electromagnetic radiation. espublisher.com It is a powerful set of techniques for probing the structural and electronic properties of molecules like this compound. dokumen.pub
Advanced spectroscopic techniques, often coupled with computational methods, provide a comprehensive understanding of molecular systems. nih.govmdpi.com For instance, infrared (IR) and Raman spectroscopy can be used to probe the vibrational modes of the molecule. aphrc.org The frequencies of these vibrations are sensitive to the molecular conformation and the local environment, providing valuable information about the structure of this compound in different states. acs.orgaphrc.org
UV-Vis spectroscopy can be employed to study the electronic transitions within the molecule. espublisher.com While this compound itself may not have strong absorptions in the visible region, this technique can be used to study its interaction with other chromophoric molecules. Furthermore, time-dependent DFT (TD-DFT) calculations can be used to predict and interpret the electronic spectra, providing insights into the excited-state properties of the system. researchgate.netrsc.org The combination of experimental spectroscopic data with high-level quantum chemical calculations allows for a detailed elucidation of the structural and electronic characteristics of this compound. mdpi.comacs.org
| Spectroscopic Technique | Information Obtained | Relevance to this compound |
|---|---|---|
| Infrared (IR) Spectroscopy | Vibrational modes, functional groups, hydrogen bonding. aphrc.org | Characterization of the sulfate head group and the alkyl chain, studying conformational changes and intermolecular interactions. |
| Raman Spectroscopy | Vibrational modes, molecular symmetry, conformational isomers. acs.org | Complementary to IR, provides information on the non-polar parts of the molecule and can distinguish between different conformers. acs.org |
| UV-Vis Spectroscopy | Electronic transitions. espublisher.com | Studying interactions with other molecules and probing the electronic structure, often in conjunction with TD-DFT. rsc.org |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Chemical environment of nuclei, molecular structure, dynamics. | Determining the structure of micelles, studying the mobility of different parts of the molecule, and probing interactions with the solvent. |
Infrared (IR) Spectroscopy for Vibrational Mode Assignment
Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the structure of molecules by measuring the absorption of infrared radiation. msu.edu Molecules absorb IR radiation at specific frequencies that correspond to the vibrational modes of their bonds, such as stretching and bending. msu.edutanta.edu.eg For a molecule to be IR active, its vibration must cause a change in the molecular dipole moment. tanta.edu.eg
The IR spectrum of this compound is characterized by absorption bands corresponding to its two main components: the heptyl alkyl chain and the hydrogen sulfate head group.
Heptyl Chain Vibrations: The long alkyl chain gives rise to characteristic C-H stretching and bending vibrations. Asymmetric and symmetric stretching vibrations of the CH₂ and CH₃ groups are typically observed in the 2850-2960 cm⁻¹ region. Bending (scissoring) vibrations for CH₂ appear around 1465 cm⁻¹, while CH₃ bending vibrations are seen near 1375 cm⁻¹. acs.org
Hydrogen Sulfate Group Vibrations: The hydrogen sulfate moiety (-OSO₃H) displays several distinct and strong absorption bands. The stretching vibration of the O-H bond is typically broad and appears in the high-frequency region. The sulfur-oxygen bonds contribute significantly to the spectrum. The asymmetric and symmetric stretching vibrations of the S=O bonds are very strong and are found in the 1210-1320 cm⁻¹ and 1030-1080 cm⁻¹ regions, respectively. researchgate.net The S-O single bond stretch is typically observed around 800 cm⁻¹. acs.org Studies on related hydrogen sulfate-containing ionic liquids and complexes confirm these general regions for the sulfate group vibrations. researchgate.netacs.org
The assignment of major vibrational modes for this compound is detailed in the table below.
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| ~3400 (broad) | O-H Stretch | -SO₃H |
| ~2955 | Asymmetric C-H Stretch | -CH₃ |
| ~2925 | Asymmetric C-H Stretch | -CH₂- |
| ~2855 | Symmetric C-H Stretch | -CH₂- |
| ~1465 | CH₂ Bending (Scissoring) | -CH₂- |
| ~1250 | Asymmetric S=O Stretch | -SO₃H |
| ~1060 | Symmetric S=O Stretch | -SO₃H |
| ~800 | S-O Stretch | R-O-SO₃ |
Raman Scattering Spectroscopy for Molecular Vibrations
Raman spectroscopy provides complementary information to IR spectroscopy. horiba.com It is an inelastic scattering technique where a molecule scatters incident light, causing a shift in the light's energy that corresponds to the molecule's vibrational energy levels. horiba.com For a vibrational mode to be Raman active, it must induce a change in the molecule's polarizability. libretexts.org
In the Raman spectrum of this compound, vibrations of the non-polar alkyl chain are often more prominent than in the IR spectrum. Conversely, the highly polar sulfate group vibrations, while present, may show different relative intensities.
Alkyl Chain Vibrations: The C-H stretching region (2800-3000 cm⁻¹) is prominent, showing distinct peaks for the methyl (CH₃) and methylene (B1212753) (CH₂) groups. The C-C stretching modes within the hydrocarbon chain appear in the 1000-1150 cm⁻¹ region and are particularly sensitive to the conformational order (trans vs. gauche) of the chain. acs.org CH₂ twisting and wagging modes are also visible in the 1200-1400 cm⁻¹ range. acs.org
Hydrogen Sulfate Group Vibrations: The vibrations of the hydrogen sulfate group are also Raman active. Research on ionic liquids containing the hydrogen sulfate (HSO₄⁻) anion shows strong Raman bands for the symmetric S=O stretching mode around 1046 cm⁻¹. researchgate.netacs.org Another band, often seen near 1010 cm⁻¹, is attributed to chains of hydrogen-bonded anions. researchgate.netacs.org The symmetric stretching of the sulfate ion (SO₄²⁻) in other compounds is known to produce a very strong Raman peak near 981 cm⁻¹, and while the symmetry is lower in HSO₄⁻, strong signals from the sulfur-oxygen vibrations are expected. researchgate.net
Key molecular vibrations for this compound observed in Raman spectroscopy are summarized in the following table.
| Frequency Shift (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| ~2935 | Asymmetric C-H Stretch | -CH₂- |
| ~2890 | Symmetric C-H Stretch (Fermi Resonance) | -CH₃ |
| ~2850 | Symmetric C-H Stretch | -CH₂- |
| ~1440 | CH₂ Bending (Scissoring) | -CH₂- |
| ~1295 | CH₂ Twisting | -CH₂- |
| ~1125 | C-C Skeletal Stretch (trans conformer) | Alkyl Chain |
| ~1062 | C-C Skeletal Stretch (trans conformer) / Symmetric S=O Stretch | Alkyl Chain / -SO₃H |
| ~1046 | Symmetric S=O Stretch | -SO₃H |
| ~890 | C-O-S Stretch | R-O-SO₃ |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of a compound in solution. nanoqam.ca It operates by probing the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C, providing detailed information about the chemical environment, connectivity, and number of different types of atoms in a molecule. nanoqam.calibretexts.org
For this compound, ¹H and ¹³C NMR spectra provide unambiguous confirmation of the structure.
¹H NMR Spectroscopy: The ¹H NMR spectrum confirms the presence and connectivity of all non-exchangeable protons in the heptyl chain. The protons on the carbon adjacent to the electron-withdrawing sulfate group (C1) are the most deshielded and appear furthest downfield (highest chemical shift, δ). The signals become progressively more shielded (lower δ) moving along the chain toward the terminal methyl group. The terminal methyl (CH₃) protons appear as a triplet around 0.9 ppm due to coupling with the adjacent CH₂ group. The protons on C1 appear as a triplet around 4.0 ppm. The intermediate methylene (CH₂) groups produce a complex multiplet in the 1.2-1.7 ppm range. The integration of each signal corresponds to the number of protons it represents (e.g., 3H for the methyl group, 2H for each methylene group). libretexts.orgchemicalbook.com
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. For this compound, seven unique signals are expected. Similar to the proton spectrum, the C1 carbon attached to the oxygen of the sulfate group is the most deshielded, appearing at the highest chemical shift (around 68 ppm). The terminal methyl carbon (C7) is the most shielded, appearing at the lowest chemical shift (around 14 ppm). The remaining five methylene carbons appear at intermediate chemical shifts, typically between 22 and 32 ppm. mdpi.com
The following tables provide the expected chemical shifts for the ¹H and ¹³C nuclei in this compound.
Table: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment (Position) | Approx. Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| -O-CH₂- (C1) | ~4.0 | Triplet (t) | 2H |
| -CH₂- (C2) | ~1.7 | Multiplet (m) | 2H |
| -CH₂- (C3-C6) | ~1.3 | Multiplet (m) | 8H |
| -CH₃ (C7) | ~0.9 | Triplet (t) | 3H |
Table: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment (Position) | Approx. Chemical Shift (δ, ppm) |
|---|---|
| -O-CH₂- (C1) | ~68 |
| -CH₂- (C6) | ~31.8 |
| -CH₂- (C3) | ~29.0 |
| -CH₂- (C2) | ~25.8 |
| -CH₂- (C4) | ~25.5 |
| -CH₂- (C5) | ~22.5 |
| -CH₃ (C7) | ~14.0 |
Environmental Transformations and Biogeochemical Cycling of Alkyl Sulfates
Abiotic Degradation Pathways in Environmental Compartments
Abiotic degradation involves the breakdown of chemical compounds through non-biological processes. For alkyl sulfates, the most relevant pathways include hydrolysis, photolysis, and oxidation, each influenced by specific environmental conditions.
Hydrolytic Degradation Mechanisms
Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. For alkyl sulfates, this process involves the cleavage of the oxygen-sulfur bond.
Environmental Stability: Under typical environmental conditions, such as neutral pH and ambient temperatures, primary alkyl sulfates like heptyl hydrogen sulfate (B86663) are generally stable and exhibit slow rates of hydrolysis. industrialchemicals.gov.au
Catalyzed Hydrolysis: The rate of hydrolysis is significantly accelerated in the presence of hot acidic or alkaline conditions. industrialchemicals.gov.aursc.org
Reaction Mechanism: The precise mechanism can vary with the conditions.
In the uncatalyzed, or water-mediated pathway, the reaction may proceed through an SN2 mechanism where a water molecule directly attacks the carbon atom bonded to the sulfate group. rsc.org
Under acidic conditions, the reaction involves protonation of the sulfate ester, making it a better leaving group. The C-O bond cleaves to form a carbocation and a hydrogen sulfate anion. A water molecule then attacks the carbocation, ultimately yielding an alcohol (heptanol) and sulfuric acid. chemicalforums.com
Oxidative Processes and Formation of Sulfate Species
Oxidative degradation involves the reaction of the alkyl sulfate with oxidizing agents present in the environment.
Oxidation of the Alkyl Chain: The sulfur atom in the sulfate group is in its highest possible oxidation state (+6) and is therefore not susceptible to further environmental oxidation. youtube.com Degradation must instead occur on the heptyl (alkyl) chain.
Role of Reactive Oxygen Species (ROS): In the environment, highly reactive chemical species known as radicals are generated through various processes. wikipedia.org The hydroxyl radical (•OH), a potent oxidizing agent, is of particular importance. wikipedia.org
Proposed Mechanism: The oxidative process is likely initiated by the abstraction of a hydrogen atom from a carbon on the heptyl chain by a hydroxyl radical. wikipedia.orgacs.org This creates a carbon-centered radical, which can then react with molecular oxygen (O₂) in the environment to form a peroxyl radical. This initiates a cascade of further reactions that can lead to the cleavage of the carbon chain, forming smaller oxygenated organic molecules (e.g., aldehydes, carboxylic acids) and ultimately mineralizing to carbon dioxide and water. Throughout this process, the intact sulfate ion (SO₄²⁻) is released into the environment.
Table 1: Summary of Abiotic Degradation Pathways for Heptyl Hydrogen Sulfate
| Degradation Pathway | Conditions | Mechanism | Primary Products | Environmental Significance |
|---|---|---|---|---|
| Hydrolysis | Significant only under hot acidic or alkaline conditions. | Cleavage of the O-SO₃ bond, potentially via SN2 or carbocation intermediates. | Heptanol (B41253), Sulfuric Acid | Minor under typical environmental conditions, but relevant in specific industrial or waste streams. |
| Photolysis | Exposure to sunlight. | N/A | N/A | Negligible, due to the lack of a chromophore and low volatility. |
| Oxidation | Presence of environmental oxidants like hydroxyl radicals (•OH). | Hydrogen abstraction from the alkyl chain, followed by radical chain reactions. | Smaller oxygenated organics, CO₂, H₂O, Sulfate ion (SO₄²⁻) | A plausible pathway for the breakdown of the alkyl chain in various environmental compartments. |
Biotic Degradation Mechanisms and Microbial Interactions
Biotic degradation, or biodegradation, is the breakdown of organic matter by microorganisms such as bacteria and fungi. For alkyl sulfates, this is the principal pathway for their removal from the environment.
Biodegradation of Alkyl Sulfates in Aqueous and Soil Environments
Linear primary alkyl sulfates are known to be readily biodegradable in a wide range of aerobic environments, including surface waters, wastewater treatment plants, and soils. nih.gov
Microbial Utilization: A diverse population of microorganisms can utilize alkyl sulfates as a source of carbon and sulfur for growth and energy.
Initial Step: The common initial step in the aerobic biodegradation pathway is the enzymatic cleavage of the sulfate ester, which separates the alkyl chain from the sulfate headgroup.
Metabolism of Products: The resulting alcohol (heptanol) is a readily metabolizable substrate for many microorganisms. It typically enters central metabolic pathways, such as fatty acid oxidation (beta-oxidation), where it is progressively broken down to produce energy, carbon dioxide, and water. The released inorganic sulfate can be assimilated by microorganisms for the synthesis of sulfur-containing biomolecules (e.g., the amino acids cysteine and methionine).
Enzymatic Cleavage Pathways of Sulfate Esters by Microorganisms
The key to the biodegradation of alkyl sulfates is the enzymatic hydrolysis of the sulfate ester bond. This reaction is catalyzed by a specific class of enzymes.
Sulfatase Enzymes: The enzymes responsible for this cleavage are known as sulfatases or, more specifically, alkylsulfatases . These enzymes are widespread in the microbial world.
Enzymatic Reaction: An alkylsulfatase catalyzes the hydrolysis of the C-O-S ester linkage, yielding an alcohol and inorganic sulfate. The reaction is as follows: C₇H₁₅OSO₃H + H₂O ---(Alkylsulfatase)--> C₇H₁₅OH + SO₄²⁻ + 2H⁺
Table 2: Overview of Biotic Degradation of this compound
| Feature | Description |
|---|---|
| Primary Environment | Aerobic aqueous and soil systems. |
| Key Microorganisms | Diverse bacteria and fungi. |
| Initiating Enzymes | Alkylsulfatases. |
| Initial Reaction | Enzymatic hydrolysis of the sulfate ester bond. |
| Metabolic Products | Heptanol and inorganic sulfate (SO₄²⁻). |
| Ultimate Fate | Mineralization to carbon dioxide (CO₂), water (H₂O), and biomass, with the sulfate incorporated into the environmental sulfur cycle. |
Role in Sulfur Biogeochemical Cycles and Microbial Metabolism
This compound, as an organosulfur compound, plays a role in the broader biogeochemical cycling of sulfur. While specific studies focusing solely on the heptyl homolog are limited, the metabolic fate of linear alkyl sulfates as a class is well-documented, allowing for scientifically sound inferences. The primary mechanism by which these compounds are integrated into the sulfur cycle is through microbial metabolism.
Microorganisms capable of utilizing alkyl sulfates as a source of sulfur for growth are widespread in the environment. These organisms produce enzymes known as alkylsulfatases. The expression of these sulfatases is often induced when more readily available sources of inorganic sulfate are scarce. This forces the microbes to cleave the sulfate group from organic esters to fulfill their metabolic demand for sulfur, which is essential for the synthesis of amino acids like cysteine and methionine.
The initial step in the microbial metabolism of a linear alkyl sulfate, such as this compound, is the enzymatic hydrolysis of the sulfate ester bond. This reaction is catalyzed by an alkylsulfatase and results in the release of inorganic sulfate (SO₄²⁻) and the corresponding alcohol, in this case, 1-heptanol (B7768884).
C₇H₁₅OSO₃H + H₂O → C₇H₁₅OH + H₂SO₄
The liberated inorganic sulfate can then be assimilated by a wide range of organisms, including plants, fungi, and other bacteria, directly entering the mainstream sulfur cycle. The sulfate can be reduced and incorporated into organic molecules (assimilatory sulfate reduction) or, in anaerobic environments, be used as a terminal electron acceptor by sulfate-reducing bacteria, leading to the production of hydrogen sulfide (B99878) (H₂S) (dissimilatory sulfate reduction).
The other product of the initial hydrolysis, 1-heptanol, is a primary alcohol that is generally readily biodegradable. It serves as a carbon and energy source for various microorganisms. The alcohol is typically oxidized first to an aldehyde (heptanal) and then to a carboxylic acid (heptanoic acid). This fatty acid can then be further metabolized through pathways like β-oxidation, ultimately being mineralized to carbon dioxide and water under aerobic conditions.
The table below summarizes the key microbial processes involved in integrating this compound into the sulfur and carbon cycles.
| Process | Description | Key Enzyme/Pathway | Reactant | Products |
| Desulfation | Hydrolytic cleavage of the sulfate ester bond to release inorganic sulfate. | Alkylsulfatase | This compound | 1-Heptanol, Sulfate (SO₄²⁻) |
| Sulfate Assimilation | Incorporation of inorganic sulfate into sulfur-containing amino acids. | Assimilatory Sulfate Reduction | Sulfate (SO₄²⁻) | Cysteine, Methionine |
| Sulfate Respiration | Use of sulfate as an electron acceptor in anaerobic respiration. | Dissimilatory Sulfate Reduction | Sulfate (SO₄²⁻) | Hydrogen Sulfide (H₂S) |
| Alcohol Oxidation | Oxidation of the alkyl chain following desulfation. | Alcohol Dehydrogenase, Aldehyde Dehydrogenase, β-Oxidation | 1-Heptanol | CO₂, H₂O |
Environmental Fate Modeling and Pathway Analysis
Due to the scarcity of specific experimental data on this compound, environmental fate modeling provides a valuable approach for estimating its distribution and persistence in various environmental compartments. Quantitative Structure-Activity Relationship (QSAR) models and evaluative fate models like the US EPA's EPI (Estimation Programs Interface) Suite™ are instrumental in this regard. These models use the chemical structure of a compound to predict its physicochemical properties and biodegradation potential.
For this compound, the primary degradation pathway is initiated by microbial action. As established, the aerobic biodegradation of linear primary alkyl sulfates with chain lengths greater than six carbons begins with the enzymatic cleavage of the sulfate group by alkylsulfatases to form an alcohol (1-heptanol) and inorganic sulfate. The resulting alcohol is then rapidly mineralized. For some short-chain alkyl sulfates, an alternative pathway where oxidation of the alkyl chain precedes the hydrolysis of the sulfate ester has been suggested, though the former is the more established route for C7 homologs.
Under anaerobic conditions, the biodegradation of alkyl sulfates is significantly slower. While some studies have shown that anaerobic degradation of certain surfactants can occur, they are generally considered to be more persistent in the absence of oxygen.
The following table presents predicted environmental fate data for this compound, generated using the EPI Suite™ model. These values provide an estimation of the compound's behavior in the environment.
| Parameter | Predicted Value | Model Used (within EPI Suite™) | Interpretation |
| Log Koc (Soil Adsorption Coefficient) | 1.85 | KOCWIN™ | Low to moderate sorption to soil and sediment; indicates potential for leaching into groundwater. |
| Henry's Law Constant | 1.18 x 10⁻⁸ atm-m³/mole | HENRYWIN™ | Indicates the compound is essentially non-volatile from water. |
| Water Solubility | 2.19 x 10⁵ mg/L | WSKOWWIN™ | Very high water solubility, facilitating transport in aquatic systems. |
| Biodegradation Half-Life in Water | Weeks | BIOWIN™ (Ultimate Survey Model) | Suggests that while biodegradable, it may persist for some time in aquatic environments. |
| Biodegradation Probability | 0.72 (Readily Biodegradable) | BIOWIN™ (Linear Model) | High probability of being readily biodegradable under aerobic conditions. |
| STP Removal (Total) | 91.8% | STPWIN™ | High removal efficiency is expected in a standard sewage treatment plant. |
| STP Removal (Biodegradation) | 91.1% | STPWIN™ | The primary removal mechanism in STPs is predicted to be biodegradation. |
Pathway Analysis Summary:
Release: this compound enters the environment primarily through wastewater streams.
Aquatic Fate: Due to its high water solubility and low volatility, it will predominantly reside in the water column.
Sorption: Low to moderate sorption to sediments is expected, meaning a significant fraction will remain dissolved.
Aerobic Biodegradation: In oxygen-rich environments (e.g., surface waters, aerated soils), rapid primary biodegradation is the main removal mechanism. The pathway involves enzymatic desulfation to 1-heptanol, followed by oxidation of the alcohol.
Anaerobic Biodegradation: In anoxic environments (e.g., deep sediments, anaerobic digesters), biodegradation is expected to be significantly slower, leading to increased persistence.
This modeling-based analysis indicates that this compound is unlikely to persist or bioaccumulate in the environment, provided that aerobic conditions and active microbial communities are present.
Advanced Analytical Methodologies for Heptyl Hydrogen Sulfate Research
Chromatographic Techniques for Separation and Analysis
Chromatography is a cornerstone of analytical chemistry, offering powerful separation capabilities essential for isolating heptyl hydrogen sulfate (B86663) from complex mixtures. Both gas and liquid chromatography, often coupled with mass spectrometry, provide the high selectivity and sensitivity required for detailed analysis.
Direct analysis of intact alkyl sulfates like heptyl hydrogen sulfate by Gas Chromatography-Mass Spectrometry (GC-MS) is generally impractical due to their low volatility and tendency to decompose at the high temperatures used in GC injectors. However, this characteristic makes GC-MS a valuable tool for identifying thermal degradation products. Studies on other sulfated compounds, such as steroid sulfates, have shown that the sulfate group is typically cleaved off in the hot injection port of the GC-MS system. nih.gov This process would likely result in the formation of more volatile compounds derived from this compound, such as 1-heptanol (B7768884).
The mass spectrometer then separates and detects these degradation products based on their mass-to-charge ratio, providing structural information for their identification. While this method does not measure the parent compound directly, it is highly effective for studying its stability and degradation pathways under thermal stress. nih.gov In some cases, derivatization techniques can be employed to convert the non-volatile alkyl sulfate into a more volatile derivative suitable for GC-MS analysis, though this approach is more common for quantification rather than degradation studies. researchgate.net
High-Performance Liquid Chromatography (HPLC), particularly when coupled with tandem mass spectrometry (LC-MS/MS), is the premier technique for the analysis of non-volatile and ionic compounds like this compound in complex matrices. nih.govnih.gov The separation is typically achieved using reversed-phase chromatography, where a non-polar stationary phase (e.g., C8 or C18) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol).
The LC-MS/MS system offers exceptional sensitivity and specificity. After the HPLC column separates the components of the mixture, the eluent is introduced into the mass spectrometer. For an anionic compound like this compound, detection is typically performed in negative ion mode, monitoring for the deprotonated molecule [M-H]⁻. Tandem mass spectrometry (MS/MS) further enhances selectivity by isolating this parent ion, subjecting it to fragmentation, and then detecting the resulting fragment ions. This process provides a highly specific "fingerprint" for the molecule, allowing for its accurate quantification even at very low concentrations in challenging samples like environmental water or biological fluids. nih.govresearchgate.net
Ion-Pair Chromatography (IPC) is a specialized HPLC technique that significantly improves the retention and separation of ionic analytes like this compound on reversed-phase columns. itwreagents.comcdhfinechemical.com The method involves adding an ion-pairing reagent to the mobile phase, which is a large ionic molecule with a charge opposite to that of the analyte. cdhfinechemical.com For the anionic this compound, a cationic ion-pairing reagent, such as a tetraalkylammonium salt like tetrabutylammonium (B224687) hydrogen sulfate, is used. itwreagents.comwelch-us.com
The separation mechanism in IPC can be described by two primary models technologynetworks.com:
Ion-Pair Formation Model : The cationic reagent and the anionic analyte form a neutral, hydrophobic ion pair in the mobile phase. This neutral complex has a stronger affinity for the non-polar stationary phase, leading to increased retention. itwreagents.com
Ion-Exchange Model : The hydrophobic tails of the ion-pairing reagent adsorb onto the stationary phase surface, creating a dynamic ion-exchange layer. The charged heads of the reagent are exposed, and the anionic analyte is retained through electrostatic interactions with this layer. technologynetworks.com
The choice and concentration of the ion-pairing reagent, as well as the length of its alkyl chain, are critical parameters that can be adjusted to optimize the separation of different alkyl sulfates. shimadzu.ch
Table 1: Key Parameters in Ion-Pair Chromatography for Alkyl Sulfates
| Parameter | Description | Effect on Separation | Typical Reagents/Conditions |
|---|---|---|---|
| Ion-Pair Reagent Type | A large ionic molecule with a charge opposite to the analyte. | Determines the formation of the neutral ion pair. For anionic alkyl sulfates, cationic reagents are used. | Tetraalkylammonium salts (e.g., Tetrabutylammonium) technologynetworks.com |
| Reagent Alkyl Chain Length | The length of the non-polar tail of the reagent. | Longer chains increase the hydrophobicity of the ion pair and its retention on the stationary phase. | C4 (Tetrabutyl) to C8 (Tetraoctyl) ammonium (B1175870) salts |
| Reagent Concentration | The amount of ion-pairing reagent in the mobile phase. | Retention generally increases with concentration up to a saturation point, after which it may decrease due to micelle formation. shimadzu.ch | Typically in the range of 5-20 mM |
| Mobile Phase pH | Controls the ionization state of the analyte and any other acidic/basic components. | Must be controlled to ensure the analyte remains in its ionic form for consistent pairing. | Buffered solutions are commonly used. |
Spectrophotometric Methods for Quantitative Determination
Spectrophotometric methods offer a simpler and more accessible alternative for the quantitative determination of this compound, particularly for routine analysis where high specificity is not required. These methods are typically colorimetric and are widely used for the aggregate analysis of anionic surfactants.
A classic approach is the Methylene (B1212753) Blue Active Substances (MBAS) assay. cleaninginstitute.org In this method, the anionic this compound forms an ion-pair complex with the cationic dye, methylene blue. This complex is then extracted from the aqueous phase into an immiscible organic solvent, such as chloroform. The intensity of the blue color in the organic layer, which is proportional to the concentration of the anionic surfactant, is then measured using a spectrophotometer. acs.org A similar method uses the dye Azure A, which also forms a chloroform-soluble salt with long-chain alkyl sulfates. acs.org
Another approach is indirect spectrophotometry, which can be coupled with HPLC. In this technique, a UV-absorbing ion-pairing reagent is used in the mobile phase. When the non-absorbing analyte, this compound, elutes from the column, it forms an ion pair, causing a localized decrease in the concentration of the absorbing reagent. This results in a negative peak in the chromatogram, the size of which is proportional to the analyte concentration. nih.gov
Electrochemical Detection Techniques
Electrochemical methods represent a sensitive and often low-cost platform for the detection of surfactants. While direct electrochemical oxidation or reduction of this compound may be challenging, several indirect strategies and specialized sensor designs have been developed for related compounds.
One innovative approach is the use of whole-cell biosensors. For instance, a sensor for sodium dodecyl sulfate (SDS) was developed using the bacterium Herbaspirillum lusitanum. nih.gov The sensor operates by measuring changes in the electric polarizability of the bacterial cell suspension as the cells interact with the surfactant molecules. This method was shown to be highly sensitive, with a detection limit far below regulatory requirements for SDS in water. nih.gov
Other electrochemical sensor strategies involve chemically modifying the electrode surface. Electrodes modified with materials that have specific interactions with the analyte can be used for detection. For example, voltammetric sensors utilizing ionic liquids with long alkyl chains have been fabricated to pre-concentrate negatively charged species at the electrode surface through electrostatic interactions, thereby enhancing the detection signal. nih.gov Such a principle could be applied to create a sensor for this compound by designing a modified electrode surface that promotes the accumulation of the anionic surfactant for subsequent electrochemical measurement.
Development of Novel Spectroscopic and Sensor-Based Detection Approaches
Research into new analytical tools is constantly pushing the boundaries of detection, leading to the development of novel sensors with enhanced selectivity and sensitivity. For this compound and related compounds, these emerging technologies often rely on specific molecular recognition events that produce a measurable signal, such as a change in fluorescence or electrical potential.
Fluorescence-based sensors are a promising area of development. Some sensors are designed to detect the hydrogen sulfate (bisulfate) anion specifically, often through a "turn-on" fluorescence mechanism where the sensor molecule becomes fluorescent only after binding to the anion. While these sensors target the inorganic anion, they could be adapted for the analysis of this compound following a hydrolysis step to release the hydrogen sulfate group.
Potentiometric sensors, particularly ion-selective electrodes (ISEs), offer another avenue for development. These sensors measure the potential difference that develops across a selective membrane when it is in contact with the target ion. Novel ISEs for sulfate ions have been created using specific metal-organic complexes as ionophores embedded within a PVC membrane. The development of an ionophore with high selectivity for the entire this compound molecule could lead to a direct-reading potentiometric sensor for its rapid in-situ measurement.
Future Directions and Emerging Research Avenues in Heptyl Hydrogen Sulfate Chemistry
Synergistic Integration of Computational and Experimental Methodologies
The synergy between computational modeling and experimental validation is set to revolutionize the understanding of heptyl hydrogen sulfate (B86663). Advanced simulation techniques are providing unprecedented insights into its molecular behavior, which, when combined with empirical data, will enable the precise design of molecules and processes for specific applications.
Future research will increasingly rely on molecular dynamics (MD) and dissipative particle dynamics (DPD) simulations to model the self-assembly of heptyl hydrogen sulfate molecules. acs.orgresearchgate.net These models can predict critical micelle concentration (CMC), micelle shape and size, and aggregation numbers under various conditions, closely aligning with experimental findings. acs.orgresearchgate.net For instance, simulations can elucidate the conformational flexibility of the heptyl chain within a micelle and the intricate interactions between the sulfate headgroups and surrounding water molecules or ions. researchgate.net This computational foresight allows for the rapid screening of different molecular architectures and formulations before undertaking more resource-intensive laboratory experiments.
Furthermore, quantum mechanical methods, particularly Density Functional Theory (DFT), are becoming instrumental in studying the reaction mechanisms involving this compound at an electronic level. acs.orgresearchgate.netrsc.org DFT calculations can predict the most reactive sites on the molecule, determine energy barriers for various reaction pathways (such as oxidation or hydrolysis), and explain the stereoselectivities of catalytic reactions. acs.orgresearchgate.netrsc.org By integrating these theoretical predictions with experimental kinetic data, a comprehensive, validated model of reactivity can be constructed. This integrated approach will accelerate the development of more efficient synthesis routes and novel applications for this compound.
Table 1: Computational and Experimental Techniques for this compound Research
| Research Area | Computational Methodologies | Experimental Validation |
|---|---|---|
| Self-Assembly & Micellization | Molecular Dynamics (MD), Dissipative Particle Dynamics (DPD) | Tensiometry, Light Scattering, Calorimetry |
| Reaction Mechanisms | Density Functional Theory (DFT), Ab Initio Calculations | Spectroscopy (NMR, IR), Chromatography (GC, HPLC), Kinetic Assays |
| Formulation Performance | Quantitative Structure-Property Relationship (QSPR) | Rheology, Emulsion Stability Tests, Foaming Analysis |
Exploration of Novel Catalytic Systems and Sustainable Reaction Environments
The synthesis of this compound is undergoing a paradigm shift, moving away from traditional chemical processes towards more sustainable and efficient catalytic systems. This evolution is driven by the principles of green chemistry, aiming to reduce energy consumption, minimize waste, and utilize renewable resources.
A significant area of emerging research is the use of biocatalysts, particularly enzymes, for the synthesis of alkyl sulfates. dtu.dk Lipases and proteases are being explored for their ability to catalyze the esterification or amidation reactions that form the core of surfactant molecules under mild, aqueous conditions. nih.govtandfonline.com Enzymatic synthesis offers high selectivity, reducing the formation of by-products and simplifying purification processes. upm.edu.my The development of immobilized enzymes further enhances catalyst reusability and process scalability, making bio-based production of surfactants like this compound an increasingly viable alternative. nih.gov
In parallel, research into novel heterogeneous catalysts is gaining traction. Solid acid catalysts, such as sodium hydrogen sulfate, offer an environmentally benign alternative to corrosive liquid acids like sulfuric acid in sulfation reactions. researchgate.net These catalysts are easily recoverable and reusable, presenting fewer disposal problems. researchgate.net Additionally, advancements in catalysis include the development of transition metal complexes, such as those based on copper or nickel, for highly chemo- and stereoselective reactions, which could be adapted for the functionalization of the alkyl chain of this compound. tu-chemnitz.de The exploration of magnetic catalysts, which can be easily separated from reaction mixtures using a magnetic field, also presents a promising avenue for process intensification and sustainability. mdpi.com
Future work will focus on designing integrated processes where renewable feedstocks (e.g., bio-derived heptanol) are converted into this compound using these advanced catalytic systems in sustainable reaction media, such as supercritical fluids or ionic liquids, to create a truly green manufacturing process. acs.orgresearchgate.net
Advanced Mechanistic Studies of Environmental Remediation Processes
This compound and other alkyl sulfates are widely used in applications that result in their release into the environment. Consequently, understanding their fate, transport, and role in remediation processes is of critical importance. Future research is focused on elucidating the detailed mechanisms of their environmental interactions and degradation.
Surfactant-enhanced remediation (SER) is a key area where a deeper mechanistic understanding is needed. coventry.ac.ukrsc.orgastm.org this compound, through the formation of micelles, can increase the solubility of hydrophobic organic contaminants (HOCs) such as petroleum hydrocarbons and pesticides, facilitating their removal from soil and groundwater. coventry.ac.ukrsc.org Advanced studies will employ a combination of spectroscopic techniques and molecular modeling to investigate the partitioning of pollutants within the micellar core and the dynamics of surfactant-pollutant interactions at the solid-water interface.
Another critical research avenue is the study of the oxidative degradation of alkyl sulfates in the environment. semanticscholar.org Recent studies have focused on the kinetics of their reaction with sulfate radicals (SO₄•⁻), a key oxidant in atmospheric and aqueous-phase chemistry. acs.orgresearchgate.net Research indicates that hydrogen abstraction from the alkyl chain is a dominant degradation pathway. acs.org Future mechanistic studies will likely use advanced analytical techniques like high-resolution mass spectrometry to identify intermediate and final degradation products, providing a complete picture of the degradation pathway. This knowledge is crucial for accurately assessing the environmental lifetime and potential impact of this compound. acs.org
Table 2: Research Focus in Environmental Remediation of Alkyl Sulfates
| Remediation Process | Key Research Question | Advanced Methodologies |
|---|---|---|
| Surfactant-Enhanced Remediation (SER) | How do pollutants partition into micelles? | Isothermal Titration Calorimetry (ITC), Small-Angle Neutron Scattering (SANS), Molecular Dynamics (MD) |
| Biodegradation | What are the specific enzymatic pathways and microbial consortia involved? | Metagenomics, Proteomics, Isotope Labeling Studies |
| Advanced Oxidation Processes (AOPs) | What are the reaction kinetics and degradation products with radicals like •OH and SO₄•⁻? | Laser Flash Photolysis, Competition Kinetics, LC-MS/MS, DFT Modeling |
Development of Green Chemistry Principles in Synthesis and Application
The paradigm of green chemistry is increasingly influencing the entire lifecycle of chemical products, and this compound is no exception. Future research will be heavily focused on integrating the twelve principles of green chemistry into its synthesis and application to enhance its sustainability profile. factmr.comresearchgate.net
The shift towards renewable feedstocks is a primary focus. acs.org Traditionally derived from petrochemical sources, the heptyl alcohol precursor can potentially be produced from bio-based sources through fermentation or other biotechnological routes. This move away from fossil fuels is a cornerstone of creating a more sustainable chemical industry. The development of bio-based surfactants is a major market trend, driven by both consumer demand and regulatory pressure. technavio.orgskyquestt.com
In synthesis, the principles of atom economy and catalysis are paramount. As discussed in section 7.2, the development of highly selective enzymatic and heterogeneous catalysts will maximize the incorporation of raw materials into the final product, minimizing waste. researchgate.net Furthermore, designing synthetic processes that operate under milder conditions (lower temperature and pressure) will significantly reduce energy consumption. upm.edu.my
Another key principle is designing for degradation. Research will aim to understand and potentially modify the structure of this compound to enhance its biodegradability after use, ensuring it does not persist in the environment. Studies on the metabolic pathways of alkyl sulfates show they can be degraded through oxidation processes, and future molecular design may seek to optimize this characteristic. epa.govcleaninginstitute.org The overarching goal is to create a circular economy model for surfactants, where they are produced from renewable resources, used efficiently, and degrade into harmless substances. nih.gov
Investigation of Broader Chemical Interactions in Multi-Component Systems
This compound is rarely used in isolation; it is typically part of complex formulations containing multiple components. Future research will delve deeper into understanding its interactions within these multi-component systems to optimize performance and create novel materials.
A major area of investigation is the behavior of this compound in mixed surfactant systems. researchgate.net The interaction between anionic surfactants like this compound and cationic, non-ionic, or zwitterionic surfactants can lead to synergistic effects, such as a significant reduction in critical micelle concentration (CMC) or enhanced foaming and emulsifying properties. researchgate.net Understanding the molecular charge distribution and intermolecular forces that govern these interactions is crucial for designing high-performance formulations for detergents, personal care products, and industrial applications. researchgate.netresearchgate.net
The interaction with polymers is another important frontier. Polymer-surfactant complexes can exhibit unique rheological properties, leading to applications in areas like enhanced oil recovery and drug delivery. Isothermal titration calorimetry (ITC) and fluorescence spectroscopy are powerful tools for quantifying the binding thermodynamics and kinetics in these systems. hud.ac.uk
Furthermore, the influence of external factors, such as confinement within porous media, on the self-assembly of this compound is a growing area of interest. nih.gov Studies have shown that confinement can alter the CMC and the shape of micelles, which has significant implications for applications in areas like soil remediation and catalysis in nanostructured materials. nih.gov By exploring these broader chemical interactions, researchers can unlock new functionalities and applications for this compound far beyond its current uses.
Q & A
Q. What are the recommended methods for synthesizing heptyl hydrogen sulfate with high purity in laboratory settings?
this compound can be synthesized via esterification of heptanol with sulfuric acid under controlled conditions. Key steps include slow addition of sulfuric acid to avoid exothermic runaway reactions, followed by neutralization and purification using solvent extraction or recrystallization. Characterization via nuclear magnetic resonance (NMR) and Fourier-transform infrared (FTIR) spectroscopy is critical to confirm structural integrity and purity. Ensure stoichiometric ratios are optimized to minimize byproducts like dialkyl sulfates .
Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?
X-ray diffraction (XRD) is essential for identifying crystalline phases and lattice parameters, while FTIR spectroscopy reveals functional groups such as sulfate (S=O stretching at ~1200 cm⁻¹) and hydroxyl moieties. Impedance spectroscopy can assess proton conductivity in solid-state applications, particularly when studying phase transitions that affect ionic mobility. Differential scanning calorimetry (DSC) should accompany these methods to detect thermal stability and phase changes .
Q. What safety protocols are essential when handling this compound in laboratory experiments?
Use corrosion-resistant gloves (e.g., nitrile) and eye protection due to its acidic and hygroscopic nature. Work under a fume hood to prevent inhalation of aerosols. Storage should be in airtight containers with desiccants to avoid moisture absorption, which can degrade the compound. Emergency protocols must address accidental exposure via skin or eyes with immediate flushing using water .
Q. How can researchers validate the purity of this compound post-synthesis?
High-performance liquid chromatography (HPLC) with a refractive index detector or ion chromatography can quantify sulfate ion content. Elemental analysis (C, H, S) provides empirical validation, while thermogravimetric analysis (TGA) detects impurities like unreacted sulfuric acid or residual solvents. Cross-referencing results with known standards is critical .
Q. What are the key considerations for designing experiments to study this compound’s solubility in polar solvents?
Solubility studies should account for temperature, solvent polarity, and pH. For example, in water, measure conductivity changes to infer dissociation behavior. Use UV-Vis spectroscopy to monitor aggregation at varying concentrations. Control ionic strength using inert salts to isolate solvent-solute interactions .
Advanced Research Questions
Q. How do the oxidation pathways of this compound derivatives vary under different temperature and pressure conditions?
At low temperatures (<100°C), heptyl radicals derived from sulfate decomposition favor cyclic ether formation via intramolecular hydrogen abstraction. At higher temperatures (>150°C), thermal decomposition dominates, yielding alkenes and shorter alkyl radicals. Pressure modulates reaction kinetics: elevated pressures enhance O₂ addition rates, promoting keto-hydroperoxide pathways in oxidative environments .
Q. What are the challenges in analyzing contradictory data regarding the proton conductivity of this compound in solid-state applications?
Discrepancies often arise from phase transitions (e.g., amorphous vs. crystalline states) and hydration levels. Impedance spectroscopy data must be normalized to sample geometry and tested under consistent humidity. Conflicting reports may stem from incomplete characterization of polymorphic forms or interfacial resistance in composite materials .
Q. How can computational modeling, such as density-functional theory (DFT), predict the thermodynamic properties of this compound?
DFT models incorporating exact-exchange terms (e.g., B3LYP hybrid functionals) accurately predict bond dissociation energies and proton affinity. Simulations of hydrogen bonding networks in solid phases can explain proton conductivity trends. Validate predictions with experimental enthalpy data from DSC and calorimetry .
Q. What methodologies are effective in resolving ambiguities in the reaction mechanisms of this compound with nucleophiles?
Isotopic labeling (e.g., deuterated solvents) combined with kinetic isotope effect (KIE) studies distinguishes between concerted and stepwise mechanisms. Electrospray ionization mass spectrometry (ESI-MS) tracks intermediate species, while in-situ Raman spectroscopy monitors real-time bond reorganization .
Q. How do structural modifications to the heptyl chain influence the electrochemical stability of this compound in acidic electrolytes?
Branching or introducing electron-withdrawing groups (e.g., -NO₂) increases resistance to hydrolysis but may reduce proton mobility. Cyclic voltammetry and linear sweep voltammetry assess oxidative stability, while molecular dynamics simulations correlate chain flexibility with ionic aggregation patterns. Compare results with shorter-chain analogs (e.g., ethyl hydrogen sulfate) to isolate chain-length effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
